Ethyl 4,5-dimethyl-2-[3-(5-phenylfuran-2-YL)propanamido]thiophene-3-carboxylate
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Overview
Description
Ethyl 4,5-dimethyl-2-[3-(5-phenylfuran-2-YL)propanamido]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene carboxylates This compound is characterized by the presence of a thiophene ring, a furan ring, and an ester functional group
Preparation Methods
The synthesis of Ethyl 4,5-dimethyl-2-[3-(5-phenylfuran-2-YL)propanamido]thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the furan ring: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents.
Esterification: The ester functional group is introduced through a reaction with ethyl alcohol in the presence of an acid catalyst.
Chemical Reactions Analysis
Ethyl 4,5-dimethyl-2-[3-(5-phenylfuran-2-YL)propanamido]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or esters.
Scientific Research Applications
Ethyl 4,5-dimethyl-2-[3-(5-phenylfuran-2-YL)propanamido]thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of Ethyl 4,5-dimethyl-2-[3-(5-phenylfuran-2-YL)propanamido]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Ethyl 4,5-dimethyl-2-[3-(5-phenylfuran-2-YL)propanamido]thiophene-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4,5-dimethyl-2-phenylfuran-3-carboxylate: This compound lacks the amide functional group and has different chemical reactivity and biological properties.
Methyl 4,5-dimethyl-2-(3-(5-phenylfuran-2-yl)propanamido)thiophene-3-carboxylate: The methyl ester analog has slightly different physical and chemical properties due to the presence of a methyl group instead of an ethyl group.
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[3-(5-phenylfuran-2-yl)propanoylamino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S/c1-4-26-22(25)20-14(2)15(3)28-21(20)23-19(24)13-11-17-10-12-18(27-17)16-8-6-5-7-9-16/h5-10,12H,4,11,13H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWDRVXVOAAILN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CCC2=CC=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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